molecular formula C20H17Cl2F3N6O B10919299 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}propanamide

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}propanamide

Cat. No.: B10919299
M. Wt: 485.3 g/mol
InChI Key: UVFBEGCQUYZVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine, cyclopropyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}PROPANAMIDE typically involves multi-step organic reactionsThe final step often involves coupling the pyrazole derivative with the pyridazinyl amine under specific conditions to yield the target compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}PROPANAMIDE include other pyrazole derivatives with similar substituents. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C20H17Cl2F3N6O

Molecular Weight

485.3 g/mol

IUPAC Name

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[4-[(6-chloropyridazin-3-yl)amino]phenyl]propanamide

InChI

InChI=1S/C20H17Cl2F3N6O/c21-14-7-8-15(29-28-14)26-12-3-5-13(6-4-12)27-16(32)9-10-31-18(11-1-2-11)17(22)19(30-31)20(23,24)25/h3-8,11H,1-2,9-10H2,(H,26,29)(H,27,32)

InChI Key

UVFBEGCQUYZVLD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)Cl)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.